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Executive Summary

N-Nitrosometoprolol is a nitrosamine impurity that can form from the secondary amine
structure of the beta-blocker metoprolol. Like other N-nitroso compounds, it is a substance of
toxicological concern due to its potential genotoxic and carcinogenic properties. This technical
guide provides a comprehensive overview of the available toxicological data for N-
Nitrosometoprolol, including its genotoxicity, mutagenicity, and carcinogenicity assessment,
as well as established acceptable intake limits. Detailed experimental protocols for key studies
are provided, and the mechanism of toxicity is illustrated.

Regulatory Status and Acceptable Intake

Regulatory bodies have established acceptable intake (Al) limits for N-Nitrosometoprolol to
ensure patient safety. The U.S. Food and Drug Administration (FDA) and the European
Medicines Agency (EMA) have set an Al of 1500 ng/day.[1][2] This limit is derived using a
structure-activity relationship (SAR) and read-across approach from toxicological data of
related nitrosamines.[3][4] N-Nitrosometoprolol is classified under FDA Potency Category 4.
[1] The Health Sciences Authority (HSA) also recommends an Al of 1500 ng/day, determined
using the Carcinogenic Potency Categorisation Approach (CPCA).[5]

Genotoxicity
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N-Nitrosometoprolol has been demonstrated to be genotoxic in both in vitro and in vivo
studies.

In Vitro Studies: DNA Fragmentation in Hepatocytes

N-Nitrosometoprolol induces DNA fragmentation in primary cultures of rat and human
hepatocytes.[6][7][8][9] A study by Robbiano et al. (1991) showed positive dose-related
responses after a 20-hour exposure to subtoxic concentrations of 0.1-1 mM.[8][9] The
genotoxic effect is dependent on metabolic activation, as no DNA fragmentation was observed
in Chinese hamster lung V79 cells, which have a lower metabolic capacity.[8][9]

In Vivo Studies: Micronucleus Induction in Rat Liver

In an in vivo study by Martelli et al. (1994), a single high dose of 1000 mg/kg of N-
Nitrosometoprolol administered by gavage to partially hepatectomized rats resulted in a
statistically significant increase in the frequency of micronucleated hepatocytes.[6] However, it
did not produce a significant increase in micronucleated polychromatic erythrocytes in the bone
marrow or spleen, suggesting a target organ-specific clastogenic effect in the liver.[6] The in
Vivo clastogenic potency was noted to be markedly lower than its in vitro DNA-damaging
potency, suggesting potential detoxification mechanisms in the whole animal.

Mutagenicity

Direct mutagenicity data for N-Nitrosometoprolol from bacterial reverse mutation assays
(Ames test) are not readily available in the public domain. However, the mutagenic potential of
nitrosamines, particularly N-nitroso-drug substance related impurities (NDSRIs), is an area of
active research. For many nitrosamines, standard Ames test protocols may not be sensitive
enough to detect mutagenicity, leading to the development of an "enhanced Ames test".[10][11]
[12] This modified assay often incorporates hamster liver S9 for metabolic activation, as it has
been shown to be more effective than rat liver S9 for some nitrosamines.[13][14][15]

For the related compound, N-Nitroso propranolol, initial studies reported negative results in the
standard Ames test.[13][14][15][16] However, a more recent and systematic investigation using
enhanced conditions, including hamster liver S9, demonstrated that N-Nitroso propranolol is
indeed mutagenic, inducing both base pair substitutions and frameshift mutations.[13][14][15]
[16] This suggests that N-Nitrosometoprolol may also be mutagenic under appropriate testing
conditions.
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Carcinogenicity

Long-term carcinogenicity bioassays specifically for N-Nitrosometoprolol have not been
reported. The assessment of its carcinogenic risk relies on data from related compounds and
structure-activity relationship (SAR) models. The general mechanism of carcinogenicity for
nitrosamines involves metabolic activation by cytochrome P450 (CYP) enzymes to form
unstable a-hydroxy nitrosamines.[17] These intermediates can then lead to the formation of
DNA-reactive diazonium species, which can alkylate DNA bases, leading to mutations and
potentially initiating cancer.[17]

Regulatory agencies employ the Carcinogenic Potency Categorization Approach (CPCA) to
assign acceptable intake limits for nitrosamines lacking robust carcinogenicity data.[18] This
approach considers the structural features of the nitrosamine, such as the presence of a-
hydrogens and other activating or deactivating groups, to predict its carcinogenic potency.[18]

Data Presentation

Table 1: Genotoxicity of N-Nitrosometoprolol
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Experimental Protocols

DNA Fragmentation Assay (Alkaline Elution Technique) -
Robbiano et al. (1991)

o Test System: Primary cultures of hepatocytes isolated from male Sprague-Dawley rats and
from human liver samples.

o Treatment: Cells were exposed to various concentrations of N-Nitrosometoprolol (0.1, 0.3,
and 1.0 mM) for 20 hours.

o Methodology:
o After treatment, the cells were harvested and lysed on a filter.
o The DNA was eluted from the filter with an alkaline solution.
o The amount of DNA in the eluate and on the filter was quantified.
o The rate of DNA elution was calculated as an indicator of DNA fragmentation.

» Controls: Concurrent negative (vehicle) and positive controls were included.

In Vivo Micronucleus Assay - Martelli et al. (1994)

o Test System: Male Sprague-Dawley rats that underwent partial hepatectomy to stimulate cell
proliferation in the liver.

o Treatment: A single dose of 1000 mg/kg N-Nitrosometoprolol was administered by gavage.
e Methodology:
o Animals were sacrificed at various time points after treatment.

o Hepatocytes were isolated from the liver, and bone marrow cells were flushed from the
femurs. Spleen preparations were also made.

o Cells were stained, and the frequency of micronucleated cells was determined by
microscopic examination.
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« Controls: A control group of animals received the vehicle only.

Mandatory Visualization
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» 18. Determining recommended acceptable intake limits for N-nitrosamine impurities in
pharmaceuticals: Development and application of the Carcinogenic Potency Categorization
Approach (CPCA) - PubMed [pubmed.nchi.nlm.nih.gov]

 To cite this document: BenchChem. [Toxicological Profile of N-Nitrosometoprolol: An In-depth
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b6189872#toxicological-profile-of-n-nitrosometoprolol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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